20-Deoxyingenol: A Technical Guide to Natural Sources and Isolation
20-Deoxyingenol: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of the ingenane diterpenoid 20-deoxyingenol, a compound of significant interest for its potential therapeutic applications. The document details comprehensive experimental protocols for its isolation and purification from plant materials, presents quantitative data from relevant studies, and includes visualizations of the isolation workflow.
Natural Sources of 20-Deoxyingenol
20-Deoxyingenol is a naturally occurring diterpenoid found predominantly in plants belonging to the family Euphorbiaceae. The primary species identified as sources for this compound are:
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Euphorbia kansui : The dried roots of this plant are a well-documented source of 20-deoxyingenol and its esters.[1][2][3]
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Euphorbia peplus : The latex of this plant contains 20-deoxyingenol derivatives, such as 20-deoxyingenol-3-angelate.[4]
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Euphorbia lathyris : The seeds of this species are another known source of 20-deoxyingenol.
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Euphorbia trigona : This species has been shown to contain various ingenol-type diterpenoids, including derivatives of 20-deoxyingenol.[5]
These plants produce a complex mixture of diterpenoids, and the concentration of 20-deoxyingenol and its derivatives can vary depending on the plant part, geographical location, and harvesting time.
Quantitative Data Summary
The following table summarizes quantitative data related to the isolation of ingenol and its derivatives from Euphorbia species. While specific yield data for 20-deoxyingenol is not always detailed, the provided information offers a reference for expected compound concentrations.
| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |
| Euphorbia myrsinites | Lower leafless stems | Ingenol | 547 mg/kg of dry weight | [6] |
| Euphorbia hirta | Aerial parts | Total Phenolics | 35.84-141.90 mg GAE/g | [7] |
| Euphorbia hirta | Aerial parts | Total Flavonoids | 20-25 mg/g | [7] |
| Euphorbia heterophylla | Aerial parts | Total Tannins | 21-63 mg/g | [7] |
Experimental Protocols for Isolation and Purification
The following is a synthesized, detailed protocol for the isolation and purification of 20-deoxyingenol from the roots of Euphorbia kansui, based on methodologies reported in the scientific literature.
Extraction
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Plant Material Preparation : Air-dry the roots of Euphorbia kansui and grind them into a coarse powder.
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Solvent Extraction :
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Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for 24 hours for each extraction.
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Alternatively, perform reflux extraction with 95% ethanol for a more exhaustive extraction. A patent for a related compound from Euphorbia peplus suggests a three-step reflux: first with 5 parts by weight of solvent for 2 hours, followed by two extractions with 4 parts by weight of solvent for 1.5 hours each.[8]
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Concentration : Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Solvent Partitioning
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Suspension : Suspend the crude extract in water.
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Liquid-Liquid Extraction : Perform sequential liquid-liquid partitioning with solvents of increasing polarity. For the isolation of diterpenoids like 20-deoxyingenol, a typical scheme would be:
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First, partition with a non-polar solvent like petroleum ether or hexane to remove lipids and other non-polar compounds.
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Next, partition the aqueous layer with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the diterpenoids. The 20-deoxyingenol will preferentially partition into this fraction.
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Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure 20-deoxyingenol from the complex extract.
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Column Preparation : Pack a silica gel column (e.g., 200-300 mesh) with a suitable non-polar solvent system, such as petroleum ether.
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Sample Loading : Adsorb the dried dichloromethane or ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
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Gradient Elution : Elute the column with a gradient of increasing polarity, typically using a mixture of petroleum ether and ethyl acetate. A suggested gradient could be from 100:0 to 0:100 (petroleum ether:ethyl acetate).[8]
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Fraction Collection : Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
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Purpose : This step is used for further purification and to separate compounds based on molecular size and polarity.
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Column Preparation : Swell Sephadex LH-20 gel in a suitable solvent, such as methanol, and pack it into a column.
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Elution : Apply the partially purified fraction from the silica gel column to the Sephadex LH-20 column and elute with methanol.
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Fraction Collection : Collect fractions and monitor by TLC to identify those containing the target compound.
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Purpose : This is the final purification step to obtain high-purity 20-deoxyingenol.
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Column : A reversed-phase C18 column is typically used.
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Mobile Phase : A gradient of methanol and water or acetonitrile and water is commonly employed. For example, a gradient of methanol-water (e.g., from 30% to 100% methanol) can be effective.[9]
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Detection : Monitor the elution profile using a UV detector, typically at a wavelength around 254 nm.
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Fraction Collection : Collect the peak corresponding to 20-deoxyingenol.
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Purity Confirmation : The purity of the isolated 20-deoxyingenol should be confirmed by analytical HPLC, and its structure elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualized Workflows
The following diagrams illustrate the key experimental workflows for the isolation of 20-deoxyingenol.
References
- 1. mdpi.com [mdpi.com]
- 2. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenolic compounds analysis of three Euphorbia species by LC-DAD-MSn and their biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102126941A - Preparation method of euphorbia peplus plant extract for preparing antitumor medicament - Google Patents [patents.google.com]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
